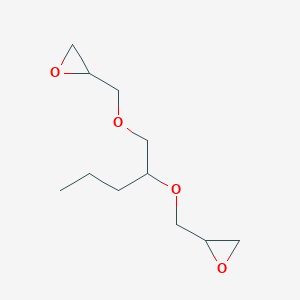
1,2-Bis(glycidyloxy)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(glycidyloxy)pentane, also known as 1,2-pentanediol diglycidyl ether, is an organic compound with the molecular formula C11H20O4. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is used in various industrial applications due to its reactivity and ability to form cross-linked polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(glycidyloxy)pentane can be synthesized through the reaction of 1,2-pentanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an intermediate chlorohydrin, which is then dehydrochlorinated to form the epoxy groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(glycidyloxy)pentane undergoes various chemical reactions, including:
Epoxy Ring-Opening Reactions: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl groups.
Polymerization: It can undergo polymerization reactions to form cross-linked polymers, which are used in coatings, adhesives, and composites.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common reagents used in the ring-opening reactions of the epoxy groups.
Catalysts: Lewis acids or bases are often used to catalyze the polymerization reactions.
Major Products
The major products formed from the reactions of this compound include cross-linked polymers and various hydroxyl-containing compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(glycidyloxy)pentane has a wide range of applications in scientific research, including:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: It is employed in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is utilized in the production of coatings, adhesives, and composites due to its ability to form durable and resistant materials.
Wirkmechanismus
The mechanism of action of 1,2-Bis(glycidyloxy)pentane primarily involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the formation of cross-linked polymers and the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(glycidyloxy)pentane: Similar in structure but with the glycidyloxy groups on different carbon atoms.
1,2-Bis(glycidyloxy)ethane: A shorter chain analog with similar reactivity.
Bisphenol A diglycidyl ether: A widely used epoxy compound with different structural features.
Uniqueness
1,2-Bis(glycidyloxy)pentane is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other glycidyl ethers. Its ability to form cross-linked polymers with high mechanical strength and chemical resistance makes it valuable in various applications.
Eigenschaften
CAS-Nummer |
638128-11-7 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-[1-(oxiran-2-ylmethoxy)pentan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C11H20O4/c1-2-3-9(13-7-11-8-15-11)4-12-5-10-6-14-10/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
WFTOQAFBMSGCQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(COCC1CO1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)
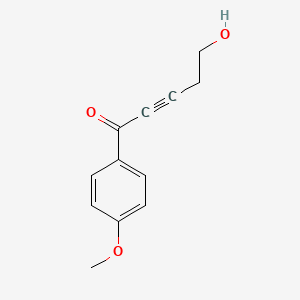

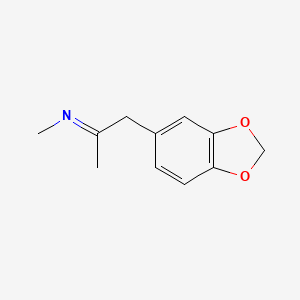
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)

![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
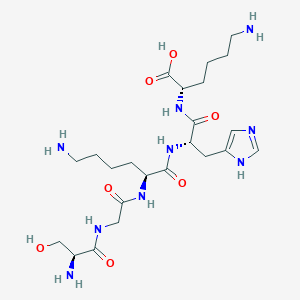
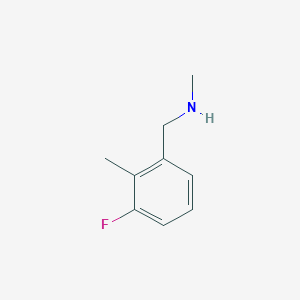
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)
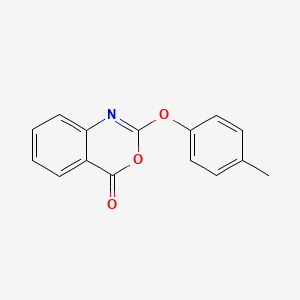
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
